
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group, a phenyl group, and a propynoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propynoyl Group: The propynoyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne (3-phenyl-2-propynoyl) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where the intermediate product is reacted with an amine (such as aniline) in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium, aniline in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantyl group provides steric hindrance, while the propynoyl and benzamide groups facilitate binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]aniline
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]phenol
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzoic acid
Uniqueness
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the propynoyl and benzamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
N-(1-adamantyl)-4-(3-phenylprop-2-ynoylamino)benzamide |
InChI |
InChI=1S/C26H26N2O2/c29-24(11-6-18-4-2-1-3-5-18)27-23-9-7-22(8-10-23)25(30)28-26-15-19-12-20(16-26)14-21(13-19)17-26/h1-5,7-10,19-21H,12-17H2,(H,27,29)(H,28,30) |
InChI Key |
XOTAONXGHFCHDG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


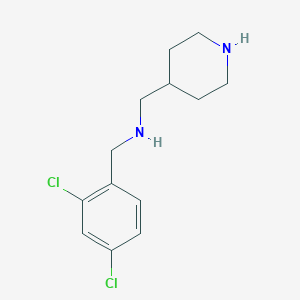
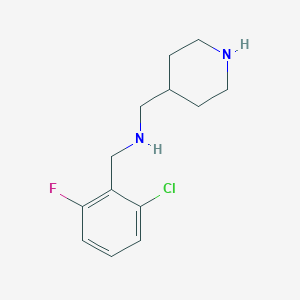
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499845.png)
![N-[4-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499849.png)
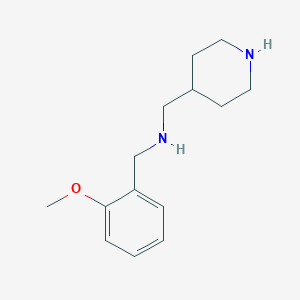
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499852.png)
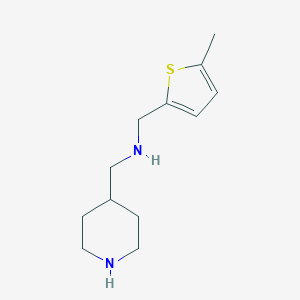
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499862.png)
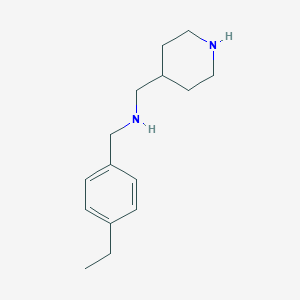
![1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B499864.png)
![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
